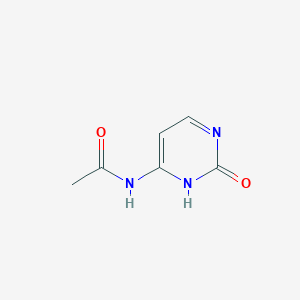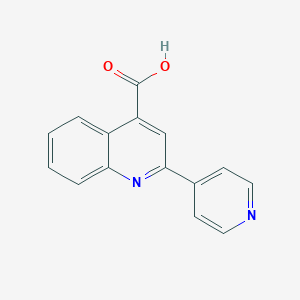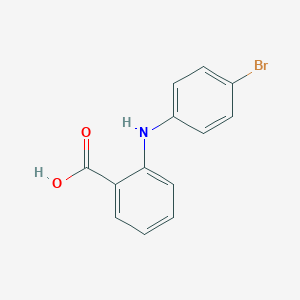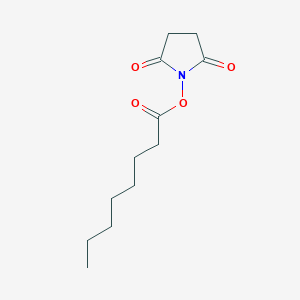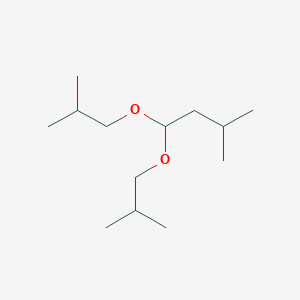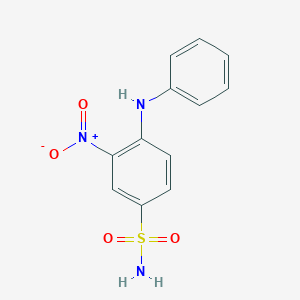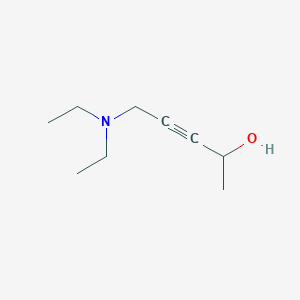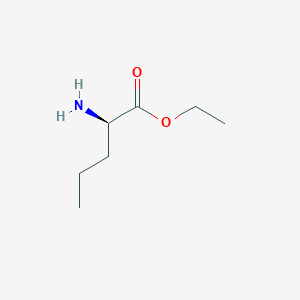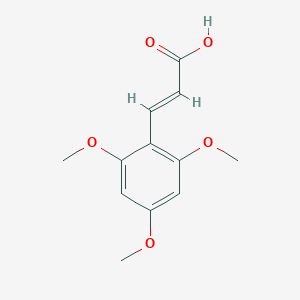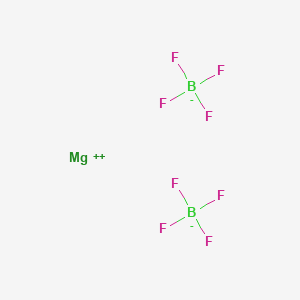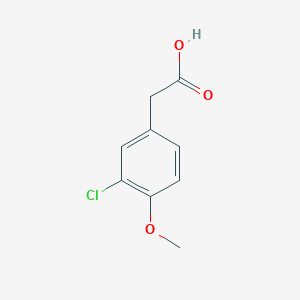
(3-Chloro-4-methoxyphenyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid and (3-Methoxyphenyl)acetic acid, involves regioselective bromination or methoxylation processes. These methods yield compounds with significant electron-withdrawing or electron-donating substituents, indicative of the synthetic flexibility and reactivity of such chloro-methoxyphenyl acetic acids (Guzei, Gunderson, & Hill, 2010); (Choudhury & Row, 2002).
Molecular Structure Analysis
Studies on similar compounds like 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid reveal complex molecular structures confirmed by X-ray crystallography and NMR methods. These findings suggest that (3-Chloro-4-methoxyphenyl)acetic acid and its derivatives can adopt specific conformations affecting their reactivity and interactions (Haasbroek, Oliver, & Carpy, 1998).
Chemical Reactions and Properties
Chemical reactions involving chloro- and methoxy- substituents often lead to the formation of dimers and complex molecular arrangements due to hydrogen bonding and electron-withdrawing/donating effects. These interactions are crucial for understanding the reactivity and potential applications of (3-Chloro-4-methoxyphenyl)acetic acid in synthesizing more complex molecules (O'reilly, Smith, Kennard, & Mak, 1987).
Physical Properties Analysis
The physical properties of compounds similar to (3-Chloro-4-methoxyphenyl)acetic acid, such as solubility and crystallization behavior, can be inferred from related studies. These properties are influenced by the molecular structure, particularly the positioning and nature of substituents, which affect intermolecular interactions and, consequently, the compound's physical state and solubility (Baarschers & Vukmanich, 1986).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of (3-Chloro-4-methoxyphenyl)acetic acid derivatives, are significantly influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro groups imparts unique chemical behaviors, facilitating various chemical transformations and reactions. These characteristics make (3-Chloro-4-methoxyphenyl)acetic acid a versatile intermediate in organic synthesis (Liu et al., 2009).
Wissenschaftliche Forschungsanwendungen
-
Phenoxy Acetamide Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have been investigated for their potential as therapeutic candidates .
- Methods of Application : The study involves the synthesis of new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
- Results or Outcomes : The review suggests that these compounds could be successful agents in enhancing life quality .
-
4-Methoxyphenylacetic Acid
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxyphenylacetic acid can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate .
- Methods of Application : This involves using a mesoporous sulfated zirconia catalyst .
- Results or Outcomes : The process results in the synthesis of pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
-
m-Aryloxy Acetamide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : m-Aryloxy acetamide derivatives have been synthesized for potential applications .
- Methods of Application : The synthesis involves a nucleophilic aromatic substitution reaction .
- Results or Outcomes : The process results in the synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy-phenyl]-1,2-tetramethylene-4pyrazolin-3-one .
-
(3-Chloro-4-methoxyphenyl)(hydroxy)acetic Acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its specific applications are not widely documented, and the buyer assumes responsibility to confirm product identity and/or purity .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of its use are dependent on the specific research context .
-
4-Chlorophenylacetic Acid
- Scientific Field : Microbiology
- Application Summary : This compound is used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis (4-chlorophenyl)ethane by Ralstonia eutropha A5 .
- Methods of Application : The study involves the use of Pseudomonas sp. strain CBS3 .
- Results or Outcomes : The outcomes of this study are not provided .
-
Indole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The study involves the synthesis of a variety of indole derivatives .
- Results or Outcomes : These compounds have shown potential in various therapeutic applications .
-
(3-Chloro-4-methoxyphenyl)(hydroxy)acetic Acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its specific applications are not widely documented, and the buyer assumes responsibility to confirm product identity and/or purity .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The outcomes of its use are dependent on the specific research context .
-
4-Chlorophenylacetic Acid
- Scientific Field : Microbiology
- Application Summary : This compound is used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2- bis (4-chlorophenyl)ethane by Ralstonia eutropha A5 .
- Methods of Application : The study involves the use of Pseudomonas sp. strain CBS3 .
- Results or Outcomes : The outcomes of this study are not provided .
-
Indole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The study involves the synthesis of a variety of indole derivatives .
- Results or Outcomes : These compounds have shown potential in various therapeutic applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARWXDXELDVNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405502 | |
| Record name | (3-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)acetic acid | |
CAS RN |
13721-20-5 | |
| Record name | 3-Chloro-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13721-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chloro-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
